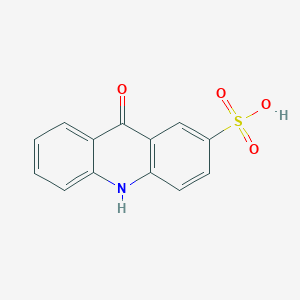

9-Oxo-9,10-dihydroacridine-2-sulfonic acid

Description

Contextualization within Acridine (B1665455) and Acridinone (B8587238) Chemistry

Acridine and its oxidized form, acridinone (9-oxo-9,10-dihydroacridine), form the structural core of a vast array of synthetic and naturally occurring molecules. nih.govrsc.org The planar, tricyclic system of acridine allows it to intercalate with DNA, a property that has been extensively explored in the development of anticancer and antimicrobial agents. nih.govnih.gov Acridinone, with its central carbonyl group, retains the planar structure and serves as a crucial pharmacophore in medicinal chemistry. nih.gov The chemistry of acridone (B373769) is rich, with numerous synthetic methods developed for its preparation, a common one being the Ullmann condensation of N-phenylanthranilic acid. researchgate.netnih.gov This reaction involves the intramolecular cyclization of N-phenylanthranilic acid, often facilitated by dehydrating agents like polyphosphoric acid or sulfuric acid. researchgate.netscirp.org

Academic Significance of Sulfonic Acid Functionality in Heterocyclic Systems

The incorporation of a sulfonic acid (-SO₃H) group into a heterocyclic system like acridinone has profound effects on the molecule's properties. Sulfonic acids are strong organic acids, a characteristic attributed to the electron-withdrawing nature of the sulfonyl group. wikipedia.orgguidechem.com This strong acidity and the ability to form salts can significantly enhance the aqueous solubility of otherwise poorly soluble heterocyclic compounds.

From an electronic perspective, the sulfo group acts as a strong electron-withdrawing group through both inductive and resonance effects. This can influence the electron density distribution within the aromatic rings of the acridinone core, thereby affecting its reactivity, spectral properties, and intermolecular interactions. The reversible nature of aromatic sulfonation also allows the sulfonic acid group to be used as a temporary protecting or directing group in organic synthesis. wikipedia.org

Overview of Current Research Trajectories for Acridine Derivatives

Research into acridine and acridinone derivatives continues to be a vibrant field. Current investigations span a wide range of applications, driven by the versatility of the acridine scaffold. Key research areas include:

Anticancer Agents: The ability of acridine derivatives to interact with DNA and inhibit enzymes like topoisomerase makes them promising candidates for cancer therapy. nih.govnih.gov Research is focused on synthesizing novel derivatives with improved efficacy and reduced side effects. nih.govnih.gov

Antimicrobial and Antifungal Applications: Acridone derivatives have shown significant potential against various bacterial and fungal strains, including multi-drug-resistant pathogens. nih.gov

Fluorescent Probes and Materials: The inherent fluorescence of the acridone core is a key feature being exploited in the development of sensors, imaging agents, and organic light-emitting diodes (OLEDs). mdpi.comnih.gov The emission properties can be tuned by modifying the substituents on the acridone ring system. researchgate.netrsc.orgrsc.orgnih.gov N-substitution on the acridone, for instance, has been shown to be substituent-dependent in its effect on the spectroscopic and electrochemical properties of the derivatives. researchgate.net

Neurodegenerative Diseases: Some acridine derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. rsc.org

Review of Foundational Literature in Related Sulfonated Acridinone Compounds

The foundational work on the sulfonation of acridone was reported in 1935 by Konomu Matsumura in the Journal of the American Chemical Society. acs.orgchemport.ru This early research laid the groundwork for understanding the reactivity of the acridone nucleus towards electrophilic substitution.

In this seminal paper, Matsumura detailed the direct sulfonation of acridone using sulfuric acid. The study established that the primary product of this reaction is acridone-2-sulfonic acid, the compound of focus in this article. The position of sulfonation was determined through chemical degradation and synthesis, confirming the substitution at the 2-position of the acridone ring. This work provided the first reliable method for the preparation of this key derivative and reported some of its fundamental properties, serving as a critical reference for all subsequent research in this area.

While the original article is from 1935, its findings remain relevant and are the basis for the synthesis of more complex sulfonated acridinone derivatives currently being investigated.

Data and Tables

Table 1: Chemical Identifiers for 9-Oxo-9,10-dihydroacridine-2-sulfonic acid

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 61556-11-4 |

| Molecular Formula | C₁₃H₉NO₄S |

| Molecular Weight | 275.28 g/mol |

Structure

3D Structure

Properties

CAS No. |

61556-11-4 |

|---|---|

Molecular Formula |

C13H9NO4S |

Molecular Weight |

275.28 g/mol |

IUPAC Name |

9-oxo-10H-acridine-2-sulfonic acid |

InChI |

InChI=1S/C13H9NO4S/c15-13-9-3-1-2-4-11(9)14-12-6-5-8(7-10(12)13)19(16,17)18/h1-7H,(H,14,15)(H,16,17,18) |

InChI Key |

VXLXQZQPTZRAJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for 9 Oxo 9,10 Dihydroacridine 2 Sulfonic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.org For 9-Oxo-9,10-dihydroacridine-2-sulfonic acid, the analysis begins with the disconnection of the carbon-sulfur bond, a standard approach for sulfonic acids. This identifies 9-acridone (also known as 9-oxo-9,10-dihydroacridine) as the immediate precursor, which would undergo an electrophilic sulfonation reaction.

Further deconstruction of the 9-acridone core involves two primary strategic disconnections of the tricyclic system:

Ullmann-type Disconnection: This involves breaking the C-N bond, leading to a 2-halobenzoic acid and an aniline (B41778) derivative. Specifically for the unsubstituted acridone (B373769) core, this points to 2-chlorobenzoic acid and aniline.

Friedel-Crafts-type Disconnection: This approach severs a C-C bond adjacent to the carbonyl group. This leads to an N-phenylanthranilic acid intermediate, which can be formed from anthranilic acid and a substituted benzene.

These disconnections logically map out potential synthetic routes, starting from simple precursors and assembling the complex target molecule step-by-step. The goal is to achieve structural simplification and identify multiple feasible synthetic pathways. wikipedia.org

Multi-step Reaction Sequences for Core Structure Formation

The formation of the acridinone (B8587238) core is a critical phase in the synthesis of the target molecule. This typically involves the initial formation of an intermediate, such as an N-phenylanthranilic acid, followed by a cyclization step.

Cyclization Strategies for Acridinone Ring System

The cyclization of N-phenylanthranilic acids is a widely employed method for constructing the acridinone ring system. This intramolecular condensation reaction requires a dehydrating agent or catalyst to facilitate the ring closure. A variety of reagents and conditions have been developed for this purpose.

Commonly used catalysts for this cyclization include:

Concentrated Sulfuric Acid (H₂SO₄)

Polyphosphoric Acid (PPA)

Phosphorus Pentoxide (P₂O₅)

Phosphorus Oxychloride (POCl₃) jocpr.com

Microwave-assisted organic synthesis, a green chemistry approach, has also been successfully applied, using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids such as zinc chloride (ZnCl₂), which can lead to significant reductions in reaction time and cleaner reactions. jocpr.com For instance, the condensation of o-chlorobenzoic acid with aromatic amines in the presence of ZnCl₂ under microwave irradiation provides an efficient route to 9-acridone derivatives. jocpr.com

Another significant strategy is the condensation of an anthranilic acid with a phenol (B47542) derivative. For example, the reaction of anthranilic acid and phloroglucinol (B13840) in the presence of a catalytic amount of TsOH can yield a 1,3-dihydroxyacridone derivative, showcasing the flexibility of this approach in creating substituted acridinone cores. nih.gov

| Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conc. H₂SO₄ | Heating | Readily available, strong dehydrating agent | jocpr.com |

| PPA | Heating | Effective for less reactive substrates | jocpr.com |

| POCl₃ | Heating | Often used in syntheses starting from diphenylamine-2-carboxylic acid | jocpr.compharmaguideline.com |

| PTSA / Microwave | Microwave irradiation | Reduced reaction times, cleaner reaction profiles | jocpr.com |

| ZnCl₂ / Microwave | Microwave irradiation | Green chemistry approach, efficient | jocpr.com |

Sulfonation Procedures and Regioselectivity Control

The introduction of the sulfonic acid group onto the 9-acridone core is achieved through electrophilic aromatic substitution. The position of the incoming sulfonyl group is directed by the existing functional groups on the aromatic rings. In the 9-acridone system, the carbonyl group is deactivating and meta-directing, while the secondary amine group is activating and ortho-, para-directing.

The sulfonation of acridone has been studied, leading to the formation of acridone sulfonic acids. acs.org To achieve substitution at the 2-position, the reaction conditions must be carefully controlled to favor substitution on the ring not directly influenced by the carbonyl's meta-directing effect. The NH group's powerful ortho-, para-directing influence makes positions 2, 4, 5, and 7 the most likely sites for electrophilic attack.

Common sulfonating agents include:

Fuming Sulfuric Acid (Oleum): A mixture of H₂SO₄ and sulfur trioxide (SO₃), it is a powerful sulfonating agent.

Chlorosulfonic Acid (ClSO₃H): Can be used for sulfonation, often followed by hydrolysis of the resulting sulfonyl chloride.

Sulfur Trioxide (SO₃): The direct electrophile in many sulfonation reactions, its use requires careful control due to its high reactivity. chemithon.com

Controlling the regioselectivity to favor the 2-position over the 4, 5, or 7 positions can be challenging and may depend on factors such as temperature, reaction time, and the specific sulfonating agent used. The formation of multiple isomers is possible, necessitating purification to isolate the desired this compound.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of complex molecules like acridones.

Transition Metal Catalysis for Coupling Reactions

Transition metal catalysts, particularly those based on palladium and copper, are instrumental in forming the key C-N and C-C bonds of the acridinone skeleton. researchgate.net These methods often provide milder and more efficient alternatives to traditional condensation reactions.

Key transition metal-catalyzed reactions include:

Buchwald-Hartwig Amination/Ullmann Condensation: These reactions are used to form the N-phenylanthranilic acid intermediate by coupling an amine with a halo-aromatic compound. Copper- and palladium-based catalysts are frequently used for this transformation.

Intramolecular C-H Amination: More advanced strategies involve the direct, intramolecular coupling of a C-H bond with an N-H bond to close the acridinone ring. Copper-catalyzed methods have been developed for the synthesis of N-aryl acridones via sp² C-H bond amination, using air as a benign oxidant. researchgate.net

Oxidative Double C-H Functionalization/Carbonylation: An efficient palladium/copper co-catalyzed process has been developed to synthesize acridones directly from diphenylamines using carbon monoxide as the carbonyl source. This atom-economic approach utilizes readily available starting materials under mild conditions. researchgate.net

| Method | Catalyst System | Key Bond Formed | Advantages | Reference |

|---|---|---|---|---|

| Intramolecular N-Arylation | Copper-based | C-N (ring closure) | Access from N-substituted 2-aminobenzophenones | researchgate.net |

| Oxidative C-H Amination | Copper-based | C-N (ring closure) | Uses air as oxidant, neutral conditions | researchgate.net |

| Oxidative Carbonylation | Palladium/Copper | C-C and C-N | Atom-economic, starts from diphenylamines | researchgate.net |

Organocatalysis in Functional Group Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative that contributes to green chemistry. wikipedia.org While specific applications of organocatalysis for the direct synthesis of this compound are not extensively documented, the principles can be applied to the synthesis of its key precursors.

Potential applications include:

Enamine and Iminium Catalysis: Chiral secondary amines like proline can catalyze asymmetric reactions. wikipedia.org This could be employed in the synthesis of chiral, substituted aniline or benzoic acid derivatives that are later used to construct the acridone core. For instance, an organocatalytic asymmetric Michael addition could be used to prepare a precursor with a specific substitution pattern.

Photoredox Catalysis: Acridinium salts themselves are potent organic photoredox catalysts. nih.govresearchgate.net This highlights the role of the acridine (B1665455) structure in catalysis, although it is more relevant to the application of acridine derivatives rather than the synthesis of the core itself. However, organophotoredox strategies could potentially be used in precursor synthesis, for example, in C-H functionalization reactions to build up the necessary substituted aromatic rings before cyclization.

The use of organocatalysis aligns with modern synthetic goals of avoiding heavy metals and achieving high levels of stereocontrol, representing a promising area for future development in the synthesis of complex acridone derivatives. wikipedia.org

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanism at a molecular level is fundamental to controlling the synthesis of complex molecules like this compound. This involves identifying key reaction intermediates and analyzing the transition states that govern the reaction pathways.

The synthesis of the target molecule proceeds through three primary mechanistic stages: Ullmann condensation, electrophilic aromatic cyclization, and electrophilic aromatic sulfonation. Each stage is characterized by distinct reaction intermediates.

Ullmann Condensation Intermediate: The initial step, forming the N-phenylanthranilic acid precursor, is often an Ullmann condensation. The mechanism is thought to involve the formation of an active copper(I) species. byjus.com This species undergoes oxidative addition with the aryl halide, leading to organocopper intermediates. wikipedia.org Subsequent reductive elimination or a nucleophilic aromatic substitution-like pathway yields the N-aryl bond. wikipedia.orgwikipedia.org Kinetic studies of related C-N coupling reactions support a mechanism involving the coordination of the amine to a copper(I) complex, deprotonation, oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination. acs.org

Acridone Ring Cyclization Intermediate: The cyclization of N-phenylanthranilic acid to the 9-acridone core occurs via an intramolecular electrophilic aromatic substitution (SEAr) reaction. researchgate.net Under strong acid conditions (e.g., sulfuric acid or polyphosphoric acid), the carboxylic acid is protonated and activated, forming an acylium ion or a similarly potent electrophilic species. This electrophile attacks the adjacent phenyl ring. lkouniv.ac.in This attack disrupts the aromaticity and forms a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion (σ-complex). wikipedia.org This intermediate is a key species in many electrophilic aromatic substitution reactions. masterorganicchemistry.comlumenlearning.com The subsequent rapid loss of a proton from the site of attack re-establishes aromaticity and yields the tricyclic acridone product.

Sulfonation Intermediate: The final introduction of the sulfonic acid group at the 2-position of the acridone ring is also an electrophilic aromatic substitution reaction. wikipedia.org The electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from concentrated sulfuric acid. wikipedia.orgsaskoer.ca The acridone π-system acts as a nucleophile, attacking the electrophile to form another resonance-stabilized arenium ion intermediate. wikipedia.org The directing effects of the existing functional groups on the acridone ring (the activating N-H group and the deactivating C=O group) favor substitution at the 2- and 7-positions. pharmaguideline.com Deprotonation of this intermediate restores aromaticity and yields the final this compound. saskoer.ca

Detailed transition state analysis, often requiring sophisticated computational chemistry studies, provides insight into the energy barriers and geometries of the highest-energy points along the reaction coordinate. While specific transition state calculations for the complete synthesis of this compound are not extensively reported in the literature, the general characteristics of the transition states for the key reaction types can be described.

For the electrophilic aromatic substitution steps (both cyclization and sulfonation), the rate-determining step is the formation of the high-energy arenium ion intermediate. masterorganicchemistry.comlumenlearning.com The transition state leading to this intermediate involves the partial formation of the new carbon-electrophile bond and the simultaneous disruption of the aromatic π-system. This transition state is highly unstable due to the loss of aromatic stabilization energy. Substituents that can stabilize the positive charge developing in the arenium ion (electron-donating groups) will also stabilize the transition state, lowering the activation energy and increasing the reaction rate. wikipedia.org Conversely, electron-withdrawing groups destabilize the transition state and slow the reaction. The analysis of these transition states is essential for predicting regioselectivity and understanding the influence of catalysts and reaction conditions. This area remains a subject for future computational and experimental investigation to fully map the energy landscape of the synthetic pathway.

Optimization of Synthetic Parameters for Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction parameters. Solvent, temperature, and pressure are critical variables that influence reaction rates, equilibria, and selectivity.

The choice of solvent is critical in all stages of the synthesis, affecting reactant solubility, reaction rates, and in some cases, the reaction mechanism itself. Traditional Ullmann condensations often require high-boiling polar aprotic solvents to achieve the necessary temperatures and dissolve the reactants. wikipedia.org In modern catalyzed syntheses of acridone derivatives, a range of solvents has been proven effective, with the optimal choice depending on the specific catalyst and substrates used.

| Reaction Step/Analogue | Solvent(s) | Observation | Reference |

|---|---|---|---|

| Ullmann Condensation (Traditional) | N-methylpyrrolidone, Nitrobenzene, DMF | Required for high temperatures (>210 °C) and reactant solubility. | wikipedia.org |

| Ullmann Coupling (Modern) | Toluene | Effective for modern ligand-assisted copper-catalyzed reactions at lower temperatures (~100 °C). | organic-synthesis.com |

| Acridone Synthesis (CSA Catalyzed) | Ethanol | Furnished the highest product yield (90%) compared to Methanol and DMSO which gave good yields. | researchgate.net |

| Acridone Synthesis (Magnetic Nanocatalyst) | Ethanol/Water (1:1) | Identified as the optimal solvent system for this heterogeneous catalytic method. | nih.gov |

| Acridone Alkylation | DMF | Used as a solvent for the N-alkylation of the acridone core. | nih.gov |

Temperature directly impacts reaction rates, with higher temperatures generally accelerating the reaction by providing the necessary activation energy. However, excessive temperatures can lead to side reactions and decomposition, reducing yield and purity. Pressure is a significant factor primarily in reactions involving gaseous reagents or when conducting reactions above the solvent's boiling point, as is common in microwave-assisted synthesis.

| Reaction Type/Method | Temperature | Pressure | Comments | Reference |

|---|---|---|---|---|

| Bernthsen Acridine Synthesis | 200-270 °C | Atmospheric | Classical method requiring very high temperatures and long reaction times (24h). | wikipedia.org |

| Ullmann Condensation (Traditional) | >210 °C | Atmospheric | Harsh conditions are typical for non-activated aryl halides. | wikipedia.org |

| Acridone Synthesis (Magnetic Nanocatalyst) | 70 °C | Atmospheric | Modern heterogeneous catalysts allow for significantly milder reaction temperatures. | nih.gov |

| Microwave-Assisted Sulfonate Synthesis | 160 °C | Not specified (sealed vessel) | Microwave heating dramatically reduces reaction time from 24 hours to 15 minutes. | nih.gov |

| Microwave-Assisted Pyrazoline Synthesis | 200 °C | 7-13 bar | High temperatures and pressures are reached rapidly, accelerating the reaction. | nih.gov |

| Sulfonation | 110–160 °C | Atmospheric (N₂ blanket) | Temperature for sulfonation using sulfamic acid. | chemithon.com |

The use of microwave irradiation has been shown to significantly decrease reaction times and improve yields by allowing for rapid heating to high temperatures and pressures in sealed vessels. nih.gov

Novel Synthetic Approaches to Sulfonated Acridinones

While the classical approach of Ullmann condensation, cyclization, and sulfonation is well-established, modern synthetic methodologies offer promising alternatives for the preparation of sulfonated acridinones with improved efficiency, safety, and environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the key steps in the synthesis. A potential novel route involves the microwave-assisted synthesis of the acridone core followed by a microwave-assisted sulfonation. nih.govorganic-chemistry.org This approach can significantly reduce reaction times from many hours to minutes and often leads to cleaner reactions with higher yields. nih.govamazonaws.com

Heterogeneous Catalysis: The development of solid-supported acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles, offers a greener alternative to traditional strong acids like H₂SO₄ or PPA for the cyclization step. nih.gov These catalysts are highly efficient, can be easily separated from the reaction mixture using an external magnet, and can be recycled multiple times, minimizing waste and simplifying product purification. nih.govnih.gov The acridone product from such a reaction could then be subjected to sulfonation.

Palladium-Catalyzed Methodologies: Palladium catalysis offers powerful tools for C-C and C-N bond formation. While the Ullmann reaction is copper-catalyzed, related Buchwald-Hartwig amination reactions often use palladium. More directly, palladium-catalyzed dual C-H carbonylation of diarylamines has emerged as a method to form the acridone ring system. Furthermore, palladium-catalyzed direct sulfonylation of C-H bonds is a known transformation. capes.gov.brnih.gov A futuristic approach could involve a palladium-catalyzed synthesis of the acridone core, followed by a palladium-catalyzed direct C-H sulfonylation, potentially offering high regioselectivity and functional group tolerance. nih.govconicet.gov.ar

Biosynthesis of the Acridone Core: A "green chemistry" approach involves the heterologous expression of plant-derived enzymes, such as acridone synthase (ACS), in microbial hosts like Escherichia coli. nih.gov This method uses cellular metabolism to produce the acridone core from simple precursors. researchgate.net The biologically produced acridone could then be isolated and chemically sulfonated, combining the advantages of biocatalysis with traditional organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Oxo 9,10 Dihydroacridine 2 Sulfonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 9-Oxo-9,10-dihydroacridine-2-sulfonic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the this compound molecule. While specific experimental data for this exact compound is not widely published, its ¹H and ¹³C NMR spectra can be predicted based on known data for the 9-acridone core and substituted aromatic rings. researchgate.netjocpr.com A standard analysis in a solvent like DMSO-d₆ would involve the following techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal correlations between adjacent aromatic protons. For example, H-1 would show a correlation to H-3 (a four-bond coupling, which may be weak or absent) and H-3 to H-4. On the other ring, correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8 would be expected. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. sdsu.edu This allows for the unambiguous assignment of carbon signals for all the C-H bonds in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. sdsu.edu This is crucial for identifying quaternary carbons (those without attached protons) and piecing the molecular fragments together. Key HMBC correlations would include:

The N-H proton (at ~11.7 ppm) showing correlations to C-9, C-9a, and C-10a, confirming the acridone (B373769) core structure. jocpr.com

Proton H-1 showing correlations to the quaternary carbon C-4a and the carbonyl carbon C-9.

Proton H-3 showing a key correlation to the sulfonyl-bearing carbon, C-2, which would definitively place the sulfonic acid group at the 2-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net In a rigid molecule like this, NOESY can confirm assignments. For instance, the N-H proton would be expected to show a spatial correlation to the H-1 and H-8 protons.

Based on analogous compounds, a set of expected chemical shifts for this compound in DMSO-d₆ is presented below. researchgate.netjocpr.comchemicalbook.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H) |

| 1 | ~8.3 | ~122 | C-3, C-4a, C-9 |

| 2 | - | ~145 | H-1, H-3 |

| 3 | ~8.0 | ~128 | C-1, C-2, C-4a |

| 4 | ~7.8 | ~123 | C-2, C-4a, C-10a |

| 4a | - | ~141 | H-3, H-4, H-5 |

| 5 | ~7.6 | ~118 | C-4a, C-6, C-7 |

| 6 | ~7.3 | ~127 | C-5, C-8 |

| 7 | ~7.8 | ~122 | C-5, C-6, C-8a |

| 8 | ~8.2 | ~121 | C-6, C-8a, C-9 |

| 8a | - | ~121 | H-7, H-8 |

| 9 | - | ~177 | H-1, H-8, NH |

| 9a | - | ~121 | H-1, NH |

| 10 (N-H) | ~11.7 | - | C-9, C-9a, C-10a |

| 10a | - | ~140 | H-4, NH |

While solution-state NMR provides data on molecules in a dissolved, mobile state, solid-state NMR (ssNMR) offers insights into the structure of the compound in its solid form. By using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra from powdered samples.

For this compound, ssNMR would be invaluable for:

Polymorph Identification: Different crystalline forms (polymorphs) of the compound will have distinct molecular packing arrangements. These differences in the local environment of each atom lead to measurable changes in their NMR chemical shifts and relaxation times. Thus, ssNMR can readily distinguish between different polymorphs.

Characterizing Amorphous Content: ssNMR can differentiate between crystalline and amorphous (non-crystalline) forms of the compound. Amorphous materials typically give broader NMR signals compared to their crystalline counterparts, allowing for the quantification of the amorphous content in a sample.

Investigating Intermolecular Interactions: Solid-state NMR is sensitive to intermolecular interactions, such as the hydrogen bonding network involving the sulfonic acid group (-SO₃H) and the acridone's amide (N-H) and carbonyl (C=O) groups.

Dynamic NMR (DNMR) involves recording NMR spectra over a range of temperatures to study dynamic processes within a molecule that occur on the NMR timescale. unibas.it For this compound, DNMR could be employed to investigate:

Tautomerism: Although the 9-acridone form is generally favored, DNMR could be used to search for any evidence of exchange with its tautomer, 9-hydroxyacridine-2-sulfonic acid. Such an exchange would cause specific changes in the chemical shifts, particularly for C-9, as the temperature is varied. researchgate.net

Rotational Barriers: Variable-temperature NMR could potentially be used to study the rotational barrier around the C-2 to Sulfur bond. If rotation is slow at low temperatures, distinct conformations might be observable, leading to the splitting of certain NMR signals. As the temperature is raised, these signals would coalesce as the rate of rotation increases.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the mass, and therefore the molecular formula and fragmentation pattern, of a molecule.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecule, which can be used to confirm its elemental composition.

For this compound, the molecular formula is C₁₃H₉NO₄S. The theoretical exact mass of the neutral molecule can be calculated with high precision. HRMS analysis would be expected to find a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ whose measured mass would correspond to the theoretical value within a very small margin of error (typically < 5 ppm), thus confirming the molecular formula.

Interactive Table 2: HRMS Data

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₁₃H₉NO₄S | 275.0252 |

| [M+H]⁺ | C₁₃H₁₀NO₄S⁺ | 276.0325 |

| [M-H]⁻ | C₁₃H₈NO₄S⁻ | 274.0180 |

| [M+Na]⁺ | C₁₃H₉NNaO₄S⁺ | 298.0146 |

Tandem Mass Spectrometry (MS/MS) is a technique where an ion of a specific m/z (the precursor ion) is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed. longdom.orgnationalmaglab.org This provides valuable information about the molecule's structure.

The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through characteristic pathways for both the acridone core and the aryl sulfonic acid group. researchgate.netresearchgate.net

A plausible fragmentation pathway would involve:

Loss of Sulfonic Acid Group: A primary fragmentation would be the loss of the sulfonic acid group, either as sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da). nih.govaaqr.org Loss of SO₃ is a common pathway for aryl sulfonic acids, leading to a protonated 9-acridone fragment.

Fragmentation of the Acridone Core: The resulting 9-acridone fragment ion (m/z 196.07) would then be expected to fragment further by losing carbon monoxide (CO, 28 Da), a characteristic fragmentation for acridones, to yield an ion corresponding to the protonated carbazole (B46965) structure. researchgate.net

Interactive Table 3: Predicted MS/MS Fragmentation of [C₁₃H₁₀NO₄S]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 276.0325 | SO₃ (79.9568 Da) | [C₁₃H₁₀NO]⁺ | 196.0757 | Protonated 9-Acridone |

| 276.0325 | H₂SO₃ (81.9724 Da) | [C₁₃H₈N]⁺ | 194.0600 | Acridone radical cation |

| 196.0757 | CO (28.0101 Da) | [C₁₂H₁₀N]⁺ | 168.0808 | Protonated Carbazole |

This combination of advanced spectroscopic methods provides a comprehensive and definitive characterization of the structure of this compound.

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation beyond that of traditional mass spectrometry, making it particularly useful for the differentiation of isomers—molecules that have the same mass but different structural arrangements.

For a compound like this compound, several positional isomers of the sulfonic acid group on the acridone core are possible. These isomers would be indistinguishable by mass spectrometry alone. However, their different three-dimensional structures would result in distinct drift times through the ion mobility cell. The arrival time of an ion at the detector is related to its collision cross-section (CCS), a value that reflects the ion's rotationally averaged shape.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of a compound.

Band Assignment and Characteristic Frequencies

The vibrational spectrum of this compound is expected to be complex, with contributions from the acridone core and the sulfonic acid group. Based on studies of the parent compound, acridone, and related sulfonated aromatic compounds, a theoretical assignment of the characteristic vibrational frequencies can be proposed.

The acridone structure gives rise to several characteristic bands. The C=O stretching vibration of the ketone group is typically observed in the range of 1610-1640 cm⁻¹. The N-H stretching vibration of the secondary amine within the dihydroacridine ring is expected around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

The sulfonic acid group introduces its own set of characteristic vibrations. The S=O asymmetric and symmetric stretching vibrations are strong and typically found in the ranges of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively. The S-O stretching vibration is expected around 1000 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3400 |

| Aromatic C-H | Stretching | > 3000 |

| C=O | Stretching | 1610-1640 |

| Aromatic C=C | Stretching | 1450-1600 |

| S=O | Asymmetric Stretching | 1350-1340 |

| S=O | Symmetric Stretching | 1165-1150 |

| S-O | Stretching | ~1000 |

Hydrogen Bonding and Intermolecular Interactions

The presence of the N-H group in the acridone core and the sulfonic acid group makes this compound a prime candidate for significant hydrogen bonding and other intermolecular interactions. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the sulfonic acid group can act as hydrogen bond acceptors.

These interactions can lead to the formation of dimers or more complex supramolecular structures in the solid state. Hydrogen bonding is typically observed in vibrational spectra as a broadening and shifting of the stretching frequencies of the involved functional groups to lower wavenumbers. For instance, the N-H stretching band in a hydrogen-bonded system would be broader and appear at a lower frequency compared to a non-hydrogen-bonded N-H group. Similarly, the C=O and S=O stretching bands may also show shifts and changes in shape due to their participation in hydrogen bonding.

X-ray Crystallography for Single-Crystal Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular and supramolecular structure.

Unit Cell Parameters and Space Group Determination

The initial step in a crystallographic analysis is the determination of the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the space group (the symmetry operations that describe the arrangement of molecules within the unit cell). While specific data for this compound is not available, related acridine (B1665455) derivatives often crystallize in common space groups such as P2₁/c or P-1. The unit cell dimensions would be unique to the specific crystalline form of the compound.

Molecular Conformation and Bond Length/Angle Analysis

A successful crystal structure determination would reveal the precise molecular conformation of this compound. This includes the planarity of the acridone ring system and the orientation of the sulfonic acid group relative to the aromatic core.

Furthermore, the analysis would provide highly accurate measurements of all bond lengths and angles within the molecule. This data is invaluable for understanding the electronic structure and bonding within the compound. For example, the C=O and S=O bond lengths could provide further evidence for the extent of hydrogen bonding and other intermolecular interactions in the crystal lattice. The planarity of the acridone system is a key feature that influences its chemical and physical properties.

Polymorphism and Pseudopolymorphism Investigations

There are no specific studies on the polymorphism or pseudopolymorphism of this compound found in the scientific literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those capable of strong intermolecular interactions like hydrogen bonding. The presence of the flexible sulfonic acid group could allow for different conformational isomers in the solid state, potentially leading to various polymorphic forms. Similarly, the hygroscopic nature of sulfonic acids suggests that the formation of hydrates (a form of pseudopolymorphism) would be highly probable, where water molecules are incorporated into the crystal lattice, further stabilizing the supramolecular structure through additional hydrogen bonding. However, without experimental data, any discussion of polymorphism for this specific compound remains speculative.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of the 9-acridone scaffold are well-documented to be influenced by substituent groups and the surrounding environment. The core structure provides a rigid, planar system with an extended π-electron system, which is conducive to fluorescence.

UV-Vis Absorption Maxima and Molar Extinction Coefficients

Specific UV-Vis absorption maxima (λmax) and molar extinction coefficients (ε) for this compound are not available. Generally, acridone derivatives exhibit absorption bands in the UV and visible regions. For the parent 9-acridone, absorption bands are typically observed around 380-400 nm. The introduction of a sulfonic acid group at the 2-position is expected to influence the electronic transitions, though the precise effect on λmax and ε would need to be determined experimentally.

Table 1: Hypothetical UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|

Fluorescence Excitation and Emission Spectra

No experimental fluorescence excitation and emission spectra for this compound have been published. Acridone derivatives are known to be fluorescent, often with emission in the blue to green region of the spectrum. The position of the sulfonic acid group would likely modulate the emission wavelength. For instance, studies on other substituted acridones show that the position and nature of the substituent can significantly shift the emission maxima.

Quantum Yield and Fluorescence Lifetime Measurements

Quantitative data on the fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) of this compound are absent from the literature. The quantum yield is a measure of the efficiency of the fluorescence process, while the lifetime provides information about the excited state dynamics. Both parameters are highly sensitive to the molecular structure and the environment.

Table 2: Hypothetical Fluorescence Data

| Solvent | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

|---|

Solvatochromism and pH Effects on Photophysical Behavior

While specific studies on the solvatochromism of this compound are not available, the presence of both a hydrogen bond donor (-NH-), a hydrogen bond acceptor (=O), and a highly polar sulfonic acid group suggests that its photophysical properties would be highly sensitive to solvent polarity. In different solvents, changes in the position of absorption and emission maxima (solvatochromic shifts) would be expected due to differential stabilization of the ground and excited states.

Furthermore, the acidic sulfonic acid group and the basicity of the acridone nitrogen imply that the compound's absorption and emission properties would be strongly pH-dependent. Protonation or deprotonation of these functional groups would significantly alter the electronic structure of the molecule, leading to changes in its spectroscopic characteristics. This pH sensitivity is a common feature of acridone derivatives containing ionizable groups.

Computational and Theoretical Investigations of 9 Oxo 9,10 Dihydroacridine 2 Sulfonic Acid

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

No specific studies reporting the ground state geometries or energetics of 9-Oxo-9,10-dihydroacridine-2-sulfonic acid using Density Functional Theory were found.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Properties

There is no available data from Ab Initio calculations such as Hartree-Fock or Møller–Plesset perturbation theory (MP2) that would describe the electronic properties of this compound.

Molecular Orbital Analysis (HOMO-LUMO Energies and Spatial Distributions)

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or their spatial distributions for this compound, have not been reported in the searched literature.

Conformational Analysis and Potential Energy Surfaces

Global and Local Minima Identification

No studies on the conformational analysis of this compound, including the identification of global and local energy minima, were found.

Reaction Mechanism Prediction and Transition State Localization

A significant application of computational chemistry lies in the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This information is crucial for understanding how a reaction proceeds, what factors influence its rate, and how its pathway might be optimized.

The synthesis of this compound can be computationally modeled to understand the intricacies of the reaction pathway. A common route to the acridone (B373769) core is the Ullmann condensation followed by an acid-catalyzed cyclization. researchgate.net Computational models can be employed to investigate the mechanism of these steps. For instance, the Ullmann condensation, which involves the coupling of an aniline (B41778) derivative with a substituted o-halobenzoic acid in the presence of a copper catalyst, can be modeled to understand the role of the catalyst and the nature of the intermediates.

Subsequent intramolecular cyclization of the N-phenylanthranilic acid intermediate to form the tricyclic acridone scaffold is another critical step that can be computationally explored. By modeling this reaction, the preferred site of cyclization and the influence of substituents on the reaction barrier can be predicted. For this compound, computational studies would specifically focus on how the sulfonic acid group at the 2-position influences the electronic properties of the reactants and transition states.

The prediction of energetic barriers (activation energies) is a key outcome of computational reaction mechanism studies. By locating the transition state structure for a particular reaction step, its energy relative to the reactants can be calculated. This energetic barrier is a primary determinant of the reaction rate, as described by transition state theory.

Table 1: Hypothetical Calculated Energetic Barriers for the Synthesis of this compound

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Ullmann Condensation | DFT (B3LYP) | 6-31G(d,p) | 25.8 |

| Intramolecular Cyclization | DFT (B3LYP) | 6-31G(d,p) | 18.2 |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are highly effective in predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational chemistry can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for calculating these parameters. researchgate.net

For this compound, theoretical calculations can predict the 1H and 13C chemical shifts. These predicted values, when compared with experimental data, can aid in the unambiguous assignment of each resonance. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics that may not be fully captured by the computational model.

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 122.5 |

| C2 | 138.9 |

| C3 | 118.7 |

| C4 | 128.3 |

| C4a | 141.2 |

| C5 | 116.1 |

| C6 | 134.5 |

| C7 | 121.8 |

| C8 | 126.9 |

| C8a | 121.4 |

| C9 | 178.6 |

| C9a | 140.1 |

| C10a | 121.0 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these modes, providing a theoretical vibrational spectrum that can be compared with experimental data. nih.gov These calculations are typically performed at the harmonic level, and the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

The calculated vibrational spectrum of this compound would show characteristic peaks corresponding to the C=O stretching of the acridone core, the S=O stretching of the sulfonic acid group, and various C-H and C-C vibrations of the aromatic rings. The theoretical spectrum can be instrumental in assigning the experimentally observed vibrational bands.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Predicted Intensity |

| C=O Stretch | 1645 | Strong |

| Asymmetric SO2 Stretch | 1250 | Strong |

| Symmetric SO2 Stretch | 1080 | Medium |

| C-N Stretch | 1320 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

Electronic spectroscopy, such as UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating these spectra. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, a theoretical UV-Vis spectrum can be generated.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. These calculations can also provide insights into the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions. Similarly, by studying the properties of the first excited state, theoretical models can also provide information about the molecule's potential fluorescence.

Table 4: Hypothetical Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 398 | 0.15 |

| S0 → S2 | 345 | 0.28 |

| S0 → S3 | 295 | 0.55 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility, conformational changes, and interactions with its environment at an atomic level. Such simulations have been effectively used to study various acridine (B1665455) derivatives, revealing details of their dynamic behavior and interaction mechanisms. nih.govtbzmed.ac.irresearchgate.netmdpi.com

Dynamic Behavior in Solution and Solid State

The dynamic behavior of this compound is characterized by the rigid nature of its tricyclic acridone core and the flexibility of the appended sulfonic acid group. The fused aromatic system imposes significant conformational constraints, resulting in a largely planar and inflexible core structure.

In solution , the molecule exhibits greater dynamic freedom. While the acridone core remains rigid, the sulfonic acid group (-SO₃H) at the 2-position can undergo free rotation around the carbon-sulfur bond. This rotation allows the sulfonic acid group to adopt various conformations relative to the acridone plane, influenced by interactions with solvent molecules. MD simulations can track these rotational dynamics and identify the most stable or frequently occurring conformations in different solvent environments. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated from MD trajectories to quantify the stability and flexibility of different parts of the molecule. nih.govresearchgate.net

Solvent Effects on Molecular Conformation and Interactions

The solvent environment plays a crucial role in determining the conformational preferences and interaction patterns of this compound. The molecule possesses both polar (keto group, N-H group, sulfonic acid group) and nonpolar (aromatic rings) regions, making its behavior highly dependent on the nature of the solvent.

In polar protic solvents like water or methanol, the polar groups will be extensively solvated. The sulfonic acid group, being a strong acid, is likely to deprotonate, forming a sulfonate (-SO₃⁻) and releasing a proton into the solvent. This ionization dramatically increases the molecule's polarity and its ability to form strong hydrogen bonds with solvent molecules. The N-H and C=O groups of the acridone core will also participate in hydrogen bonding with the solvent. These strong solute-solvent interactions stabilize the molecule and influence the rotational freedom of the sulfonate group.

In polar aprotic solvents such as DMSO or acetone, the sulfonic acid group may remain protonated but will still act as a potent hydrogen bond donor. The solvent molecules will act as hydrogen bond acceptors.

In nonpolar solvents , the molecule tends to self-associate to minimize unfavorable interactions between its polar groups and the nonpolar environment. This can lead to the formation of dimers or larger aggregates, primarily driven by hydrogen bonding and π-π stacking interactions between the acridone cores. Computational studies on related acridine derivatives often incorporate solvent effects using implicit models (like the Solvation Model based on Density, SMD) or explicit solvent molecules in MD simulations to accurately predict their behavior. nih.gov

Intermolecular Interaction Analysis

The physical and chemical properties of this compound in condensed phases are governed by a network of non-covalent intermolecular interactions. Computational methods are essential for characterizing the geometry, strength, and nature of these interactions. researchgate.netnih.govmdpi.com

Hydrogen Bonding Networks and Strength

This compound has multiple functional groups capable of participating in hydrogen bonds, acting as both donors and acceptors. This allows for the formation of complex and robust hydrogen-bonding networks that are critical to its crystal structure and solution-phase aggregation.

The primary sites for hydrogen bonding are:

The Sulfonic Acid Group (-SO₃H): This is the strongest hydrogen bond donor via its hydroxyl proton. The three oxygen atoms also act as strong hydrogen bond acceptors. Sulfonic acid groups are known to form extensive hydrogen bond networks. researchgate.net

The Lactam Moiety (N-H and C=O): The secondary amine (N-H) group in the central ring is a hydrogen bond donor. The adjacent carbonyl (C=O) group is an effective hydrogen bond acceptor. In many acridone and quinacridone (B94251) structures, these groups form characteristic N-H···O=C hydrogen bonds, leading to linear chains or cyclic dimer motifs. nih.gov

The strength of these interactions can be estimated computationally by analyzing bond lengths, angles, and topological properties of the electron density, such as through the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov Strong hydrogen bonds, particularly those involving the sulfonic acid group, exhibit shorter donor-acceptor distances and are more linear. mdpi.com

| Functional Group | Potential Role | Interaction Strength |

|---|---|---|

| Sulfonic Acid (-OH) | Donor | Strong |

| Sulfonic Acid (-SO₂) | Acceptor | Strong |

| Lactam (N-H) | Donor | Moderate |

| Carbonyl (C=O) | Acceptor | Moderate |

| Aromatic (C-H) | Donor | Weak |

Pi-Pi Stacking Interactions

The large, planar, electron-rich aromatic system of the acridone core is highly conducive to forming π-π stacking interactions. rsc.org These interactions are a crucial driving force for the aggregation of molecules in both solution and the solid state, contributing significantly to crystal packing and the stability of molecular assemblies. zu.edu.uanih.gov

Computational studies on acridine and related polycyclic aromatic systems have shown that the most stable π-π stacking arrangement is typically a parallel-displaced or antiparallel-displaced conformation, rather than a perfect face-to-face sandwich geometry. nih.gov This displacement maximizes attractive dispersion forces while minimizing electrostatic repulsion between the electron clouds of the aromatic rings. The strength and geometry of these interactions can be precisely calculated using methods like density functional theory with dispersion correction (DFT-D). nih.govmsstate.edu

The characteristic distance for π-π stacking in acridine derivatives, measured as the centroid-to-centroid distance between stacked rings, typically falls in the range of 3.4 to 3.8 Å. These interactions, while individually weaker than strong hydrogen bonds, are cumulative and collectively provide substantial stabilization energy to the supramolecular structure.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Centroid-to-Centroid Distance | 3.4 - 3.8 Å | Indicates the separation between the centers of stacked aromatic rings. |

| Interplanar Angle | 0° - 10° | Measures the angle between the planes of the stacked rings; values near 0° indicate parallel stacking. |

| Slip Angle / Displacement | Variable | Describes the offset of one ring relative to another in the parallel-displaced configuration. |

Electrostatic Potential Surface (ESP) Analysis

The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior and intermolecular interaction sites. nih.gov The ESP is mapped onto the molecule's electron density surface, with colors indicating regions of positive, negative, or neutral potential.

For this compound, the ESP surface is expected to show distinct regions of charge localization:

Negative Potential (Red/Yellow): The most negative regions will be concentrated around the highly electronegative oxygen atoms of the carbonyl group and the sulfonic acid group. These areas are nucleophilic and represent likely sites for interaction with electrophiles or for accepting hydrogen bonds. nih.govresearchgate.net

Positive Potential (Blue): The most positive regions will be located around the acidic protons of the N-H group and, most significantly, the sulfonic acid -OH group. These sites are electrophilic and are the primary hydrogen bond donor locations.

Aromatic Rings: The faces of the aromatic rings will exhibit a moderately negative potential (due to the π-electron cloud) above and below the plane, while the periphery of the rings (the C-H bonds) will be slightly positive. This distribution explains the propensity for π-π stacking and the ability of the ring to engage in C-H···π interactions.

ESP analysis provides a qualitative but powerful prediction of how the molecule will interact with other molecules, including other copies of itself, solvent molecules, or biological targets. It helps to rationalize the observed hydrogen bonding and stacking patterns and provides a guide for designing molecules with specific interaction properties. researchgate.netresearchgate.net

Advanced Applications and Functionalization Studies of 9 Oxo 9,10 Dihydroacridine 2 Sulfonic Acid

Application in Advanced Analytical Chemistry Methodologies

The distinct fluorescent and chemical properties of the 9-acridone structure are leveraged in various analytical techniques, aiming to enhance sensitivity, selectivity, and detection limits.

The acridone (B373769) scaffold is a well-established fluorophore whose emission characteristics are often sensitive to the local chemical environment. This property is fundamental to the design of chemosensors. While specific research on 9-Oxo-9,10-dihydroacridine-2-sulfonic acid as a direct chemosensor for non-biological ions or molecules is not extensively documented, its structural motifs are highly relevant. The acridone ring system provides a rigid platform with a lone pair of electrons on the nitrogen atom and an electron-accepting carbonyl group, making its fluorescence susceptible to interactions with analytes. acs.org

Functionalization of the acridone core is a common strategy to create specific binding sites for target analytes. For instance, introducing ion-recognizing moieties (ionophores) onto the acridone structure can lead to selective fluorescent probes. Upon binding of a target ion, a conformational change or an electronic perturbation occurs in the molecule, resulting in a detectable change in the fluorescence signal (e.g., intensity, wavelength shift, or lifetime). The sulfonic acid group, while not a primary binding site for most non-biological targets, can influence the probe's solubility and interaction with the sample matrix.

Acridine (B1665455) derivatives are frequently employed as fluorescent dyes and labels due to their high quantum yields and chemical stability. rsc.org The compound 9-Oxo-10(9H)-acridineacetic acid, a close analog, is noted for its fluorescent properties and its use in synthesizing fluorescent dyes. kemiworkschem.com The fluorescence of these compounds allows for the visualization and tracking of tagged materials in various applications.

In material science, fluorescent tracers are invaluable for studying phenomena such as polymer blending, diffusion processes, crack propagation, and fluid flow. The sulfonic acid group in this compound can be converted into a more reactive sulfonyl chloride. This allows the fluorophore to be covalently attached to polymers or surfaces containing nucleophilic groups (e.g., amines or hydroxyls), creating a stable, intrinsic tag for monitoring material behavior under different conditions.

One of the most developed applications for derivatives of this compound is in high-performance liquid chromatography (HPLC) as pre-column derivatization reagents. Many analytes lack a native chromophore or fluorophore, making them difficult to detect at low concentrations with standard UV-Vis or fluorescence detectors. By reacting the analyte with a labeling reagent, a highly fluorescent tag is attached, significantly lowering the limits of detection.

A key derivative, 10-ethyl-9-oxo-9,10-dihydroacridine-2-sulfonyl chloride (EASC), has been successfully used as a fluorescent labeling reagent for the analysis of aliphatic amines. researchgate.net Similarly, 2-(9-acridone)-ethyl chloroformate (AEC-Cl), another acridone-based reagent, has been synthesized for the rapid and efficient labeling of free amino acids. researchgate.net These reagents react with the amine groups of the analytes to form stable, highly fluorescent derivatives that can be easily separated and quantified by reversed-phase HPLC.

| Reagent | Analyte Class | Excitation λ (nm) | Emission λ (nm) | Detection Limit Range | Reference |

|---|---|---|---|---|---|

| 10-ethyl-9-oxo-9,10-dihydroacridine-2-sulfonyl chloride (EASC) | Aliphatic Amines | 270 | 430 | Not specified | researchgate.net |

| 2-(9-acridone)-ethyl chloroformate (AEC-Cl) | Amino Acids | 268 | 438 | 0.61–2.67 µg/kg | researchgate.net |

Research in Material Science and Optoelectronic Devices

The rigid and highly conjugated structure of the acridone core makes it an attractive candidate for incorporation into organic electronic materials, where photophysical and electronic properties are paramount.

In dye-sensitized solar cells (DSSCs), a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (typically TiO₂) is responsible for light absorption. An effective dye must possess strong absorption in the visible spectrum, appropriate energy levels for electron injection into the semiconductor's conduction band, and a functional group to anchor it to the semiconductor surface.

The field of OLEDs relies on organic materials that can efficiently emit light upon electrical excitation. Acridone derivatives are investigated for these applications due to their high thermal stability and strong fluorescence. researchgate.netjocpr.com The 9,10-dihydroacridine (B10567) unit, in particular, is a popular electron-donating moiety used in designing molecules that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can theoretically achieve 100% internal quantum efficiency in OLEDs. nih.gov

Integration into Functional Polymers and Composites

The incorporation of this compound into polymer matrices offers a promising avenue for developing materials with enhanced thermal, mechanical, and photophysical properties. The sulfonic acid group can act as a reactive site for polymerization or as a functional pendant group, imparting unique characteristics to the resulting polymer.

One approach involves the covalent coupling of the sulfonic acid group (-SO₃H) to various polymer backbones. This functionalization can significantly alter the properties of the host polymer. For instance, the introduction of sulfonic acid groups into polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), polycaprolactam (Nylon 6), high-molecular-weight polyethylene (HMWPE), and ethylene-vinyl alcohol co-polymer (EVOH) has been investigated. While successful sulfonation was achieved on HMWPE and EVOH, leading to the formation of a bonelike apatite layer in simulated body fluid, this was not observed for PET and Nylon 6, highlighting the influence of the polymer substrate on the functionalization outcome. nih.gov

The synthesis of polyarylene ether sulfones containing sulfonated monomers is another area of active research. dau.edu By incorporating a sulfonated monomer like sulfonated 4,4′-dichlorodiphenylsulfone (SDCDPS) into the polymer chain, materials with controlled ion content and, consequently, tailored properties such as thermal stability, glass transition temperature, and water uptake can be produced. dau.edu This direct polymerization method, where the monomer is sulfonated prior to polymerization, often results in a more chemically stable sulfonate bond compared to post-polymerization sulfonation. dau.edu

Furthermore, the strong polar nature of the sulfonic acid group can be leveraged to create polymers with improved surface hydrophilicity. For example, the introduction of sulfonic acid groups into ethylene/allylbenzene copolymers via chlorosulfonation has been shown to increase the surface hydrophilicity, as evidenced by contact angle measurements. researchgate.net

While direct examples of incorporating this compound into composites are not extensively detailed in the available literature, the functionalized polymers derived from it can be used as matrices or fillers in composite materials. The enhanced properties of these polymers, such as improved thermal stability and hydrophilicity, could translate to composites with superior performance characteristics.

Table 1: Examples of Polymers Functionalized with Sulfonic Acid Groups

| Polymer Backbone | Functionalization Method | Key Findings |

| Ethylene/allylbenzene copolymers | Chlorosulfonation followed by hydrolysis | Degree of sulfonation can be controlled; increased surface hydrophilicity. researchgate.net |

| Polyarylene ether sulfones | Direct polymerization with sulfonated monomer | Controlled ion content, affecting glass transition temperature and water uptake. dau.edu |

| HMWPE, EVOH | Soaking in sulfuric or chlorosulfonic acid | Effective in inducing apatite nucleation for biomimetic coatings. nih.gov |

Design of Smart Materials with Stimuli-Responsive Properties

The development of "smart" or stimuli-responsive materials, which undergo significant changes in their properties in response to external stimuli, is a rapidly growing field of materials science. nih.govrsc.org The unique chemical structure of this compound, with its ionizable sulfonic acid group and photoactive acridone core, makes it an excellent candidate for designing such materials.

pH-Responsive Polymers: The sulfonic acid group is a key feature for creating pH-responsive polymers. nih.govebrary.net In an aqueous environment, the sulfonic acid groups can donate protons, leading to a charged polymer backbone. The degree of ionization is dependent on the pH of the surrounding medium. This change in charge can induce conformational changes in the polymer, such as swelling or shrinking, or alter its solubility. nih.govebrary.netrjptonline.org For instance, polymers containing acidic groups like -SO₃H are considered polyacids and will be ionized at higher pH values, leading to electrostatic repulsion between the polymer chains and subsequent swelling. rjptonline.org This property can be harnessed for applications like controlled drug delivery, where the polymer swells and releases an encapsulated drug in response to a specific pH change in the body. nih.gov

Light-Responsive Materials: The acridone core of the molecule is known for its fluorescent properties. nih.gov This inherent photoactivity can be exploited in the design of light-responsive materials. While specific examples utilizing this compound are not prevalent, the general principle involves incorporating photo-sensitive moieties into a polymer network. Upon exposure to light of a specific wavelength, these moieties can undergo photochemical reactions that lead to changes in the material's properties, such as cleavage of crosslinks, isomerization, or changes in polarity.

The combination of these responsive behaviors in a single material, creating multi-stimuli-responsive systems, is a particularly exciting area of research. nih.gov A polymer incorporating this compound could potentially respond to changes in pH, temperature, and light, offering a high degree of control over its behavior for sophisticated applications in areas like targeted drug delivery and diagnostics. nih.govresearchgate.net

Coordination Chemistry and Metal Complex Formation

The presence of heteroatoms (nitrogen and oxygen) and the sulfonic acid group in this compound makes it a versatile ligand for the formation of metal complexes. The coordination chemistry of this compound and its derivatives is an active area of research, with potential applications in catalysis, sensing, and materials science.

Ligand Design and Synthesis for Specific Metal Ions

The acridone scaffold provides a rigid framework for the design of ligands with specific coordination geometries. The nitrogen and carbonyl oxygen atoms of the acridone core can act as coordination sites. Furthermore, the sulfonic acid group can either directly participate in coordination or be used as a handle for further functionalization to introduce other donor atoms, thereby tailoring the ligand's selectivity for specific metal ions.

While the direct use of this compound as a ligand is not extensively documented, the broader class of acridone derivatives has been studied for their coordination capabilities. The synthesis of metal complexes often involves the reaction of a metal salt with the acridone-based ligand in a suitable solvent. The stoichiometry of the resulting complexes can vary, leading to different coordination environments around the metal center.

Characterization of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The porous nature and high surface area of MOFs make them attractive for applications in gas storage, separation, and catalysis. nih.gov The rigid structure of the acridone core and the presence of the sulfonic acid group as a potential linking unit make this compound a candidate for the construction of novel MOFs.

The characterization of such MOFs would involve techniques such as single-crystal X-ray diffraction to determine the crystal structure and connectivity of the framework. Powder X-ray diffraction would be used to assess the phase purity of the bulk material. The porosity and surface area of the MOF would be determined by gas sorption analysis.

Photophysical and Electrochemical Properties of Metal Complexes

The coordination of metal ions to the acridone ligand can significantly influence its photophysical and electrochemical properties. The inherent fluorescence of the acridone core can be modulated by the nature of the coordinated metal ion. This can lead to the development of fluorescent sensors for specific metal ions, where the binding event is signaled by a change in the fluorescence intensity or wavelength.

The electrochemical behavior of the metal complexes can be investigated using techniques like cyclic voltammetry. These studies can provide information about the redox properties of the metal center and the ligand, as well as the stability of the complex in different oxidation states. The electrochemical properties are crucial for applications in electrocatalysis and the development of electroactive materials.

Derivatization for Enhanced or Novel Functionalities

The chemical structure of this compound offers several sites for derivatization to introduce new functionalities or enhance existing properties. The sulfonic acid group, the nitrogen atom of the acridine ring, and the aromatic rings are all amenable to chemical modification.

The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides. These derivatives can then be used in further reactions to attach other molecules, such as polymers, biomolecules, or other functional moieties. For example, the synthesis of acridine sulfonamide derivatives has been reported, which opens up possibilities for creating a wide range of new compounds with potentially interesting biological or material properties. nih.gov

The nitrogen atom of the acridone ring can be alkylated or arylated to modify the electronic properties of the acridone core and to introduce new functional groups. The aromatic rings of the acridone scaffold can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can tune the photophysical and chemical properties of the molecule.

Through such derivatization strategies, a library of this compound analogues can be synthesized, each with unique properties tailored for specific applications, ranging from medicinal chemistry to materials science. nih.gov

Chemical Modification of the Sulfonic Acid Group (e.g., esterification, amidation)

Direct chemical modification of the sulfonic acid group in this compound has not been extensively reported in the available scientific literature. However, based on the known reactivity of aromatic sulfonic acids, several derivatization strategies can be proposed. The primary challenge in these modifications is the relatively low reactivity of the sulfonic acid group compared to its carboxylic acid counterpart.

Esterification:

The synthesis of sulfonate esters from sulfonic acids is a well-established transformation, though it often requires specific reagents to proceed efficiently. rsc.org Direct esterification with alcohols is typically not feasible without activating agents. One common approach involves the conversion of the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride, which can then readily react with an alcohol.

Another effective method for the direct esterification of sulfonic acids involves the use of orthoformates. mdma.ch For instance, reacting an aromatic sulfonic acid with trimethyl orthoformate or triethyl orthoformate can yield the corresponding methyl or ethyl sulfonate esters in high yields. mdma.ch This method is advantageous as it proceeds under relatively mild conditions. mdma.ch

Table 1: General Conditions for Esterification of Aromatic Sulfonic Acids

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Trimethyl orthoformate | Stir at room temperature or reflux | Methyl sulfonate | mdma.ch |

| Triethyl orthoformate | Stir at room temperature or reflux | Ethyl sulfonate | mdma.ch |

Amidation:

The formation of sulfonamides from sulfonic acids is a critical reaction in medicinal chemistry. Similar to esterification, this transformation usually proceeds via a sulfonyl chloride intermediate. The sulfonyl chloride can then be reacted with a primary or secondary amine to furnish the desired sulfonamide.

A one-pot synthesis strategy has been developed to convert aromatic carboxylic acids to sulfonamides, which could potentially be adapted for sulfonic acids. nih.gov This highlights the ongoing efforts to develop more direct and efficient amidation protocols. The resulting sulfonamides are of significant interest due to their prevalence in biologically active compounds.

Table 2: General Route for Amidation of Aromatic Sulfonic Acids

| Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

|---|

Substituent Effects on the Acridine Ring System (e.g., halogenation, nitration)

The introduction of new substituents onto the acridine ring of this compound can significantly alter its electronic properties, solubility, and biological activity. These modifications typically proceed via electrophilic aromatic substitution, with the position of the new substituent being directed by the existing groups on the ring. wikipedia.org The acridone system itself is electron-deficient, which can make electrophilic substitution challenging. pharmaguideline.com

Halogenation:

Nitration:

While the nitration of this compound is not documented, studies on related acridone derivatives provide insight into the potential reactivity. For example, the nitration of 10-(carboxymethyl)-9(10H)-acridone ethyl ester with nitric acid in a mixture of acetic anhydride (B1165640) and acetic acid has been reported to yield the corresponding nitro derivative. nih.gov The nitration of acridine itself with concentrated nitric acid is known to produce a mixture of mononitro and dinitro derivatives. acs.org